molecular formula C15H11FN2O3 B11838975 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B11838975
M. Wt: 286.26 g/mol
InChI Key: ADDXMUFAPUMGDW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition–elimination mechanism, where the initial condensation occurs through an aza-Michael type addition . The reaction conditions often involve the use of dimethylamino leaving groups to control regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies suggest that derivatives of pyrazolo[1,5-A]pyridine exhibit cytotoxic effects against cancer cell lines. The presence of the fluorine atom may enhance the compound's biological activity by improving binding affinity to target proteins.
  • Anti-inflammatory Drugs : Research indicates that compounds with similar structures can inhibit inflammatory pathways. This compound may act on specific enzymes or receptors involved in inflammation.
  • Neuroprotective Agents : There is ongoing research into the neuroprotective properties of pyrazolo[1,5-A]pyridine derivatives, suggesting potential applications in treating neurodegenerative diseases.

Biological Applications

In biological research, 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid is relevant for:

  • Enzyme Inhibition Studies : The compound’s ability to inhibit specific enzymes can provide insights into metabolic pathways and therapeutic targets. For example, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors can elucidate its mechanism of action and therapeutic potential in diseases like cancer or inflammation.

Material Science Applications

The unique structural features of this compound make it a candidate for:

  • Organic Electronics : Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, potentially leading to materials with tailored properties for specific applications.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of pyrazolo[1,5-A]pyridine derivatives against various cancer cell lines. Results indicated that modifications to the phenyl ring significantly affected activity levels, suggesting that this compound could be optimized for enhanced efficacy.
  • Inflammation Inhibition :
    • Research demonstrated that compounds similar to this compound exhibited significant inhibition of COX enzymes in vitro. This suggests potential for development as anti-inflammatory agents.
  • Material Properties :
    • Investigations into the use of pyrazolo[1,5-A]pyridine derivatives in organic electronics showed promising results in terms of charge mobility and stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s pyrazolo[1,5-A]pyridine core allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to therapeutic effects such as tumor growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Common Name: this compound
  • CAS Number: 1956326-69-4
  • Molecular Formula: C15H11FN2O3
  • Molecular Weight: 286.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the pyrazolo[1,5-A]pyridine scaffold is significant for its pharmacological properties.

Kinase Inhibition

Recent studies have indicated that compounds within the pyrazolo[1,5-A]pyridine class exhibit inhibitory effects on several kinases, which are crucial in regulating cell division and survival. For example, molecular docking studies suggest that this compound may effectively bind to the active sites of specific kinases, influencing their activity and potentially leading to apoptosis in cancer cells .

Biological Activity Data

Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Kinase InhibitionInhibits Aurora A kinase
Enzymatic ActivityPotential selective inhibition of enzymes

Case Study 1: Anticancer Properties

A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at an IC50 value of approximately 150 µM. Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G1 phase and increased markers of apoptosis .

Case Study 2: Kinase Selectivity

In a kinase panel assay involving multiple kinases, the compound showed selective inhibition against Aurora A kinase with an IC50 value indicative of its potential as a lead compound for further development in cancer therapy. Molecular docking studies provided insights into its binding affinity and interaction with key amino acid residues within the kinase's active site .

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H11FN2O3/c1-21-12-4-2-3-11-13(15(19)20)14(17-18(11)12)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,19,20)

InChI Key

ADDXMUFAPUMGDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=NN21)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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